N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide
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Overview
Description
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide is a compound that features an adamantane moiety, which is a polycyclic cage molecule with high symmetry and remarkable properties. Adamantane derivatives are known for their unique structural, biological, and stimulus-responsive properties, making them valuable in various fields such as medicinal chemistry, catalyst development, and nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide typically involves the reaction of adamantanecarboxylic acid with hydrazine derivatives under specific conditions. One common method includes the use of trifluoroacetic anhydride and trifluoromethanesulfonic acid as catalysts to facilitate the reaction . Additionally, radical-based functionalization reactions can be employed to introduce various functional groups into the adamantane structure .
Industrial Production Methods
Industrial production of adamantane derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as laser-induced dehydrogenation and oxidative dehydrogenation in the presence of iodine and other oxidants have been explored for the production of dehydroadamantanes .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the nitro group on the benzamide ring.
Substitution: Substitution reactions can introduce different substituents onto the adamantane or benzamide moieties.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic anhydride, trifluoromethanesulfonic acid, iodine, and various oxidants . Reaction conditions often involve specific temperatures and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include various substituted adamantane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of functional adamantane derivatives, monomers, and polymers.
Biology: Investigated for its potential biological activity, including cytotoxicity against cancer cell lines.
Medicine: Explored for its use in drug delivery systems and surface recognition studies.
Industry: Utilized in the development of high-energy fuels, oils, and thermally stable materials.
Mechanism of Action
The mechanism of action of N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to increase the lipophilicity of compounds, enhancing their ability to interact with lipid bilayers and cellular membranes . This property is particularly useful in drug delivery systems, where the compound can act as an anchor in the lipid bilayer of liposomes .
Comparison with Similar Compounds
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide can be compared with other adamantane derivatives, such as:
1-aminoadamantane: Known for its anti-Influenza A activity.
1-adamantylacetic acid: Used in the synthesis of sterically hindered ketenes.
1,3-dehydroadamantane:
The uniqueness of this compound lies in its combination of the adamantane moiety with a hydrazinyl-oxoethyl group and a nitrobenzamide ring, providing a versatile scaffold for various chemical transformations and applications.
Properties
IUPAC Name |
N-[1-(1-adamantyl)-2-hydrazinyl-2-oxoethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c20-22-18(25)16(19-8-11-5-12(9-19)7-13(6-11)10-19)21-17(24)14-1-3-15(4-2-14)23(26)27/h1-4,11-13,16H,5-10,20H2,(H,21,24)(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJBNSVDWWGWTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)NN)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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